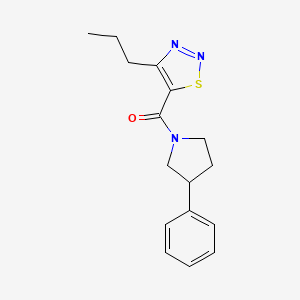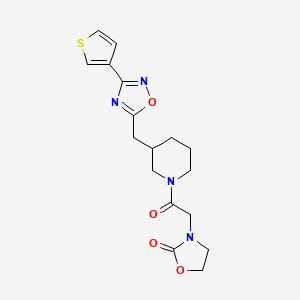
3-(2-Oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-(2-Oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one" is a novel chemical entity with significant potential across various scientific domains. This compound's structure integrates an oxazolidinone core with a substituted piperidine and an oxadiazole-thiophene moiety, contributing to its unique properties and diverse reactivity.
Synthetic Routes and Reaction Conditions
Route 1: : One possible synthetic route begins with the formation of the oxazolidinone core. This typically involves cyclization reactions of amino alcohols with carbonyl compounds under mildly acidic or basic conditions.
Route 2:
Route 3: : The final assembly of the oxadiazole-thiophene moiety often involves the formation of the oxadiazole ring through cyclodehydration of a hydrazide intermediate with a carboxylic acid derivative, followed by a palladium-catalyzed coupling reaction to attach the thiophene ring.
Industrial Production Methods
Scale-Up Considerations: : Industrial production of this compound may involve optimizing reaction conditions such as temperature, solvent choice, and reagent concentrations to maximize yield and purity. Techniques like continuous flow chemistry can enhance scalability and efficiency.
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically facilitated by reagents such as hydrogen peroxide or peracids, to introduce oxygen functionalities.
Reduction: : Reductive transformations, including hydrogenation and metal-catalyzed reductions, can modify the oxadiazole or piperidine rings.
Substitution: : The thiophene ring allows for electrophilic aromatic substitution reactions, where groups like halides or nitro can be introduced using suitable reagents.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: : Catalysts like palladium on carbon (Pd/C) in hydrogenation.
Substitution: : Electrophiles like bromine (Br2) for halogenation.
Major Products
Oxidation Products: : Hydroxylated derivatives.
Reduction Products: : Reduced oxadiazole or piperidine derivatives.
Substitution Products: : Halogenated thiophene compounds.
Scientific Research Applications
Chemistry: : As a scaffold for drug design, it serves as a versatile intermediate in organic synthesis. Biology Medicine : Exploration as a potential pharmaceutical agent, particularly in antimicrobial or anticancer therapies. Industry : Its derivatives may be used in materials science, including polymer additives and advanced materials.
Mechanism of Action
The compound's mechanism of action is often linked to its ability to interact with specific molecular targets, such as enzymes or receptors. Its structural components can engage in hydrogen bonding, hydrophobic interactions, and van der Waals forces, facilitating high-affinity binding to biological macromolecules. The oxazolidinone ring, for instance, is known to inhibit protein synthesis in certain bacteria, indicating its potential in antimicrobial applications.
Similar Compounds
Linezolid: : Shares the oxazolidinone core and is a well-known antibiotic.
Thiophene-containing Oxadiazoles: : These compounds exhibit similar electronic properties and biological activities.
Piperidine Derivatives: : Widely used in medicinal chemistry for their pharmacokinetic properties.
Uniqueness: : The incorporation of all three functional moieties—oxazolidinone, piperidine, and oxadiazole-thiophene—in one molecule offers a unique set of chemical and biological properties not commonly found in simpler analogs. This structural complexity allows for a broader range of interactions with biological targets and diverse reactivity in synthetic applications.
Properties
IUPAC Name |
3-[2-oxo-2-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c22-15(10-21-5-6-24-17(21)23)20-4-1-2-12(9-20)8-14-18-16(19-25-14)13-3-7-26-11-13/h3,7,11-12H,1-2,4-6,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEBKIALLMMJEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2CCOC2=O)CC3=NC(=NO3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
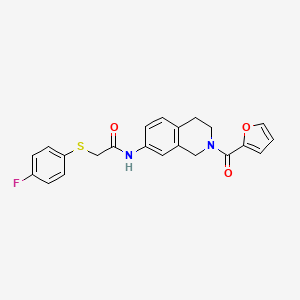
![(E)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2597550.png)
![N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-fluorobenzene-1-sulfonamide](/img/structure/B2597552.png)
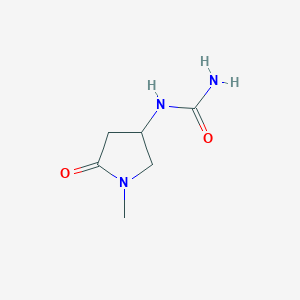
![5-((3,5-Dimethylpiperidin-1-yl)(4-ethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2597555.png)
![tert-butyl N-[5-(oxane-3-carbonyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B2597556.png)
![N-(3-Methoxyspiro[3.3]heptan-1-yl)prop-2-enamide](/img/structure/B2597559.png)
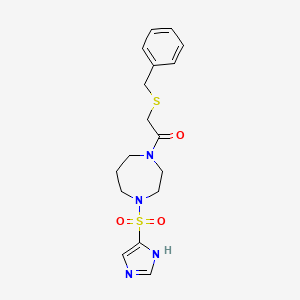
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2597561.png)

![N-(2-chloro-4-methylphenyl)-2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2597567.png)

![Tert-butyl 2-[(6-chloropyridazin-3-yl)methyl]-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2597570.png)
